molecular formula C7H2ClF5 B1363454 1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene CAS No. 77227-99-7

1-Chloro-2,3-difluoro-5-(trifluoromethyl)benzene

Cat. No. B1363454
CAS RN: 77227-99-7
M. Wt: 216.53 g/mol
InChI Key: RZMVFJHGONCXQR-UHFFFAOYSA-N
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Patent
US04590315

Procedure details

A mixture of 55 parts of anhydrous potassium fluoride and 45.32 parts of 3,5-dichloro-4-fluorobenzotrifluoride in 291 parts of sulfolane was heated and maintained at about 216° to 256° for a period of about 55 hours, while product vapors were removed through a distillation column at a head temperature of about 130°-150° C. A total of 32.02 parts of distillate was collected and analyzed by gas chromatography/mass spectrometry. The distillate was found to be 25.1 percent 3,5-dichloro-4-fluorobenzotrifluoride; 65.9 percent 3-chloro-4,5-difluorobenzotrifluoride; 8.6 percent 3,4,5-trifluorobenzotrifluoride and trace amounts of 4-chloro-3,5-difluorobenzotrifluoride. The desired 3-chloro-4,5-difluorobenzotrifluoride was isolated by distillation (b.p. 122° C.) to recover it in essentially pure form (greater than 99 percent pure). The 3,5-dichloro-4-fluoro isomer is recycled.
[Compound]
Name
55
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-:1].[K+].[Cl:3][C:4]1[CH:5]=[C:6]([C:12]([F:15])([F:14])[F:13])[CH:7]=[C:8](Cl)[C:9]=1[F:10].S1(CCCC1)(=O)=O>>[Cl:3][C:4]1[CH:5]=[C:6]([C:12]([F:15])([F:14])[F:13])[CH:7]=[C:8]([F:1])[C:9]=1[F:10] |f:0.1|

Inputs

Step One
Name
55
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1F)Cl)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
maintained at about 216° to 256° for a period of about 55 hours, while product vapors
Duration
55 h
CUSTOM
Type
CUSTOM
Details
were removed through a distillation column at a head temperature of about 130°-150° C
DISTILLATION
Type
DISTILLATION
Details
A total of 32.02 parts of distillate was collected

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1F)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.